molecular formula C17H12BrFN2OS2 B2665017 2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-68-9

2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2665017
M. Wt: 423.32
InChI Key: KKVVQQZKUZRXRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, a thiazole ring, and an acetamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions . The thiazole ring could be formed through a cyclization reaction, and the acetamide group could be introduced through a nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, which are both highly electronegative, would likely influence the molecule’s overall shape and polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced through a nucleophilic aromatic substitution reaction . The acetamide group could also undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Antimicrobial Potential

Research has demonstrated that derivatives of thiazole and acetamide, including compounds structurally related to "2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide," show significant antimicrobial activity. A study by Badiger, Mulla, Iqbal Khazi, and I. Khazi (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, revealing their antimicrobial efficacy against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans) (Badiger et al., 2013). This suggests that compounds within this class, including the one , may possess valuable antimicrobial properties.

Synthesis and Evaluation of Derivatives

The versatility of "2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide" for synthesizing biologically active derivatives has been explored in various studies. For instance, Darwish et al. (2014) undertook the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to produce antimicrobial agents. These compounds demonstrated promising results in vitro for their antibacterial and antifungal activities (Darwish et al., 2014). Similarly, the creation of novel sulfonamide derivatives by Ghorab et al. (2015) showcased cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2015).

Drug Development and Molecular Docking

Further research into the molecular structure and potential drug-likeness of related compounds has been conducted. A notable study by Mary et al. (2020) synthesized a novel antiviral active molecule and conducted quantum chemical insight, spectroscopic analysis, and molecular docking against SARS-CoV-2 protein. The study revealed promising pharmacokinetic properties and antiviral potency, suggesting a potential pathway for the development of antiviral drugs using similar compounds (Mary et al., 2020).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate . This could involve conducting biological assays to test its activity, or studying its reactivity under various conditions .

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVVQQZKUZRXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

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